molecular formula C2H5BrO B1280097 2-Bromo(1,2-13C2)ethanol CAS No. 84508-51-0

2-Bromo(1,2-13C2)ethanol

Cat. No. B1280097
CAS RN: 84508-51-0
M. Wt: 126.95 g/mol
InChI Key: LDLCZOVUSADOIV-ZDOIIHCHSA-N
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Description

2-Bromo(1,2-13C2)ethanol is a brominated ethanol derivative that has been studied for its metabolic pathways in rats and its potential use in the synthesis of pharmaceutical agents. The compound is of interest due to its structural similarity to ethylene oxide, a known industrial compound with various applications. The presence of the bromine atom and the isotopically labeled carbon atoms (13C) make it a valuable compound for studying metabolic processes and reaction mechanisms.

Synthesis Analysis

The synthesis of related brominated ethanol compounds has been demonstrated in various studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions, including alcoholysis, hydrolysis, and acylation, with hydrolysis yielding the best enantioselectivity . Another study successfully synthesized a racemic secondary alcohol by S-alkylation in an alkaline medium, followed by the reduction of the corresponding ketone . These methods highlight the versatility of enzymatic and chemical approaches in synthesizing brominated ethanol derivatives.

Molecular Structure Analysis

The molecular structure of brominated ethanol derivatives is characterized by spectroscopic methods such as IR, NMR (including 1H, 13C, DEPT135), and HRMS spectrometry . These techniques provide detailed information about the molecular framework, including the position of the bromine atom and the configuration of the carbon atoms. The isotopic labeling with 13C is particularly useful for studying kinetic isotope effects and understanding the reaction mechanisms at the molecular level.

Chemical Reactions Analysis

The metabolism of 2-bromoethanol has been compared to that of ethylene oxide in rats, revealing that both compounds produce similar urinary metabolites, suggesting that 2-bromoethanol may be converted into ethylene oxide in vivo . Additionally, the study of kinetic isotope effects on the alcoholysis of 1-phenyl-1-bromoethane has provided insights into the substituent effects on isotopic fractionation, which is relevant for understanding the reactivity of brominated ethanol compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromoethanol derivatives are influenced by the presence of the bromine atom and the isotopic labeling of carbon. These properties are essential for predicting the behavior of the compound in biological systems and chemical reactions. The metabolic studies in rats have shown that 2-bromoethanol undergoes oxidative metabolism to form various metabolites, including N-acetyl-S-(carboxymethyl)cysteine . The kinetic isotope effects observed in the alcoholysis reactions provide additional information on the physical and chemical properties of these compounds, such as the influence of substituents on the reactivity of the carbon-bromine bond .

Scientific Research Applications

Metabolic Pathways and Toxicology

  • Metabolism in Different Species : A study on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, showed that its metabolism produces metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) through oxidative deamination. This study highlighted interspecies differences in metabolism and minor interspecies differences in toxicity (Carmo et al., 2005).

  • In Vivo Metabolism in Rats : Another research on the in vivo metabolism of 2C-B in rats identified various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol, suggesting multiple metabolic pathways for 2C-B in rats (Kanamori et al., 2002).

  • Comparative Metabolism with Ethylene Oxide : A study on the metabolism of 2-bromoethanol in rats proposed that it is converted into ethylene oxide in vivo, based on the urinary metabolites observed. This study provides a deeper understanding of its metabolic pathway (Jones & Wells, 1981).

Safety And Hazards

“2-Bromo(1,2-13C2)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

2-bromo(1,2-13C2)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLCZOVUSADOIV-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493929
Record name 2-Bromo(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo(1,2-13C2)ethanol

CAS RN

84508-51-0
Record name 2-Bromo(~13~C_2_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethanol-13C2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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